molecular formula C17H19ClN2 B8694687 1-[(3-Chlorophenyl)phenylmethyl]piperazine CAS No. 70558-10-0

1-[(3-Chlorophenyl)phenylmethyl]piperazine

Cat. No.: B8694687
CAS No.: 70558-10-0
M. Wt: 286.8 g/mol
InChI Key: UGTBQURRNOQZSV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)phenylmethyl]piperazine is a useful research compound. Its molecular formula is C17H19ClN2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70558-10-0

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)-phenylmethyl]piperazine

InChI

InChI=1S/C17H19ClN2/c18-16-8-4-7-15(13-16)17(14-5-2-1-3-6-14)20-11-9-19-10-12-20/h1-8,13,17,19H,9-12H2

InChI Key

UGTBQURRNOQZSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (4.62 g, 10.48 mmol) was stirred in 30% hydrobromic acid-acetic acid solution (20 ml) in the presence of 4-hydroxybenzoic acid (5.06g, 36.66 mmol) at room temperature for two days. 28%-Aqueous ammonia was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform layer was washed with water and then dried over anhydrous magnesium sulfate. Thereafter, the crude product obtained by removing the solvent by evaporation in vacuo was purified by column chromatography on silica gel with chloroform-methanol (20:1), to give
Name
(+)-1-[(3-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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